molecular formula C11H16N2O7S B15195939 3'-Mesyl-2',3'-dideoxythymidine CAS No. 34308-10-6

3'-Mesyl-2',3'-dideoxythymidine

Cat. No.: B15195939
CAS No.: 34308-10-6
M. Wt: 320.32 g/mol
InChI Key: FUTVTSDLQPMPRT-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Mesyl-2’,3’-dideoxythymidine is a synthetic nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside, but with modifications at the 2’ and 3’ positions of the sugar moiety. These modifications make it a valuable compound in various scientific research fields, particularly in antiviral research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Mesyl-2’,3’-dideoxythymidine typically involves multiple steps. One common method starts with thymidine, which undergoes selective protection and deprotection of hydroxyl groups, followed by mesylation at the 3’ position. The reaction conditions often involve the use of mesyl chloride and a base such as triethylamine in an aprotic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for 3’-Mesyl-2’,3’-dideoxythymidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed.

Chemical Reactions Analysis

Types of Reactions

3’-Mesyl-2’,3’-dideoxythymidine undergoes various chemical reactions, including:

    Substitution Reactions: The mesyl group can be substituted with other nucleophiles, such as azide or hydroxyl groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Hydrolysis: The mesyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Mesylation: Mesyl chloride and triethylamine in dichloromethane.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Azido Derivatives: Formed by substitution of the mesyl group with azide.

    Alcohols: Formed by hydrolysis or reduction of the mesyl group.

    Ketones: Formed by oxidation of the hydroxyl group.

Scientific Research Applications

3’-Mesyl-2’,3’-dideoxythymidine has several applications in scientific research:

    Antiviral Research: It is used as a precursor for synthesizing antiviral agents, particularly those targeting HIV.

    Biochemical Studies: The compound is used to study the mechanisms of nucleoside analogs in inhibiting viral replication.

    Medicinal Chemistry: It serves as a building block for designing new therapeutic agents with improved efficacy and reduced toxicity.

    Molecular Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.

Mechanism of Action

3’-Mesyl-2’,3’-dideoxythymidine exerts its effects by incorporating into viral DNA during replication. The mesyl group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA chain elongation. This mechanism is similar to other nucleoside analogs used in antiviral therapy, such as zidovudine (3’-azido-2’,3’-dideoxythymidine).

Comparison with Similar Compounds

Similar Compounds

    Zidovudine (3’-azido-2’,3’-dideoxythymidine): An antiviral drug used to treat HIV.

    Stavudine (2’,3’-didehydro-2’,3’-dideoxythymidine): Another nucleoside analog used in HIV therapy.

    Lamivudine (2’,3’-dideoxy-3’-thiacytidine): Used in the treatment of HIV and hepatitis B.

Uniqueness

3’-Mesyl-2’,3’-dideoxythymidine is unique due to its mesyl group, which provides distinct chemical reactivity compared to other nucleoside analogs. This uniqueness allows for specific modifications and applications in antiviral research and medicinal chemistry.

Properties

CAS No.

34308-10-6

Molecular Formula

C11H16N2O7S

Molecular Weight

320.32 g/mol

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate

InChI

InChI=1S/C11H16N2O7S/c1-6-4-13(11(16)12-10(6)15)9-3-7(8(5-14)19-9)20-21(2,17)18/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1

InChI Key

FUTVTSDLQPMPRT-DJLDLDEBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OS(=O)(=O)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.